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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)acetaldehyde

Cat. No.: B081494

A comprehensive guide for researchers, scientists, and drug development professionals on the
distinct spectroscopic characteristics of 2-(thiophen-2-yl)acetaldehyde and its primary
alcohol, carboxylic acid, and methyl ester derivatives. This guide provides a comparative
analysis of their 1H NMR, 3C NMR, IR, and Mass Spectrometry data, supported by detailed
experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of 2-(thiophen-
2-yl)acetaldehyde and its closely related derivatives: 2-(thiophen-2-yl)ethanol, 2-(thiophen-2-
yhacetic acid, and methyl 2-(thiophen-2-yl)acetate. Understanding the nuanced differences in
their spectral data is crucial for the unambiguous identification, characterization, and quality
control of these compounds in research and development settings. The data presented herein
has been compiled from various spectroscopic databases and scientific literature to provide a
reliable reference for professionals in the fields of chemistry and drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-(thiophen-2-yl)acetaldehyde
and its derivatives.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in , ppm)
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Aldehyde/Al
cohol/Acid/
Compound H-3' H-4' H-5' -CH2z-
Ester
Protons
2-(Thiophen-
2-
~7.0-7.2 ~7.0-7.2 ~7.4-7.6 ~3.8 (d) ~9.8 ()
yl)acetaldehy
de
2-(Thiophen- 3.81(t, -
2- 6.86 6.94 7.14 3.05 (t) CH20H), 2.02
yl)ethanol[1] (s, -OH)
2-(Thiophen-
] ~11-12 (br s,
2-yl)acetic ~7.0-7.3 ~7.0-7.3 ~7.3-7.5 ~3.9 (s)
_ -COOH)
acid
Methyl 2-
) ~3.7 (s, -
(thiophen-2- ~6.9-7.2 ~6.9-7.2 ~7.2-7.4 ~3.9 (s)
OCHs)
yl)acetate

Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in 8, ppm)
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Carbonyl/
Compoun Ester/Alc
Cc-2' Cc-3' c-4' C-5' -CHz-
d ohol
Carbon
2-
(Thiophen-
2- ~138 ~127 ~126 ~125 ~45 ~200
ylacetalde
hyde[2]
2-
(Thiophen-
) ~142 ~127 ~125 ~124 33.3 63.4
yl)ethanol
2-
(Thiophen-
_ ~135 ~127 ~126 ~125 ~36 ~172
2-yl)acetic
acid
Methyl 2-
thiophen-
(thiop ~171, ~52
2- ~135 ~127 ~125 ~124 ~36
(-OCHs)
yl)acetate[
3]

Note: Chemical shifts are approximate and can vary based on the solvent and experimental
conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm™1)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_Thiophen-2-yl_acetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/88055
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

v(C-H, v(C=C,
Compound v(C=0) v(O-H) . . v(C-S)
thiophene) thiophene)

2-(Thiophen-
2-
yl)acetaldehy
de

~1720 (s) - ~3100 ~1500-1400 ~850-800

2-(Thiophen-
2- - ~3350 (br) ~3100 ~1500-1400 ~850-800
yl)ethanol[4]

2-(Thiophen-
. ~3000-2500
2-yl)acetic ~1700 (s) (bn) ~3100 ~1500-1400 ~850-800
r

acid

Methyl 2-
(thiophen-2- ~1740 (s) - ~3100 ~1500-1400 ~850-800

yl)acetate

Note: s = strong, br = broad. Frequencies are approximate.

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound Molecular lon (M*) Key Fragment lons

2-(Thiophen-2-

126 97 ([IM-CHQ]™), 83, 58
yl)acetaldehyde[2]
2-(Thiophen-2-yl)ethanol[5] 128 97 ([M-CH20H]"), 84, 58
2-(Thiophen-2-yl)acetic acid[6] 142 97 (IM-COOH]"), 83
Methyl 2-(thiophen-2-

156 97 (IM-COOCHs]*), 83

yl)acetate[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving
approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing tetramethylsilane (TMS)
as an internal standard (0O ppm). The chemical shifts are reported in parts per million (ppm)
relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)
spectrometer. For liquid samples like 2-(thiophen-2-yl)ethanol, a thin film is prepared between
two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples, such as 2-
(thiophen-2-yl)acetic acid, are typically analyzed as a KBr pellet. The spectra are recorded in
the range of 4000-400 cm~1, and the absorption bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with
an electron ionization (EIl) source. The sample is introduced into the instrument, often via a gas
chromatograph (GC) for separation and purification, and then ionized by a high-energy electron
beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-
charge ratio (m/z) and detected.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam UV-Vis
spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as
ethanol or cyclohexane. The absorbance of the solution is measured over a wavelength range
of approximately 200-400 nm. The wavelength of maximum absorption (Amax) is a key
characteristic. For aldehydes and ketones, a weak n - 1t* transition is often observed around
270-300 nm[7].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound, such as 2-(thiophen-2-yl)acetaldehyde and its derivatives.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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